2-Methyl-4-(3-phenylpropyl)pyridine
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Overview
Description
2-Methyl-4-(3-phenylpropyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a methyl group at the 2-position and a 3-phenylpropyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-phenylpropyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-phenylpropyl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenylpropyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Scientific Research Applications
2-Methyl-4-(3-phenylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-phenylpropyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(3-phenylpropyl)pyridine: Characterized by a methyl group at the 2-position and a 3-phenylpropyl group at the 4-position.
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group at the 5-position instead of a phenylpropyl group.
4-(3-Phenylpropyl)pyridine: Lacks the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a methyl group and a phenylpropyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
93971-09-6 |
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Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-methyl-4-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-13-12-15(10-11-16-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3 |
InChI Key |
NFADRSWMAOGFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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